What is the chemical structure of 3-[(iso-Propyloxy)methyl]thiophenol
What is the chemical structure of 3-[(iso-Propyloxy)methyl]thiophenol
An In-depth Technical Guide to 3-[(iso-Propyloxy)methyl]thiophenol
Abstract
This technical guide provides a comprehensive analysis of 3-[(iso-Propyloxy)methyl]thiophenol, a substituted aromatic thiol. Due to the limited availability of direct experimental data for this specific compound, this document establishes its structural and chemical characteristics through a combination of first-principle analysis and comparative data from structurally analogous compounds. We will define its chemical structure, predict its physicochemical properties, propose a logical synthetic pathway, and discuss its potential reactivity and applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this molecule's potential as a synthetic building block.
Introduction and Rationale
Aromatic thiols, or thiophenols, are a class of organosulfur compounds that serve as critical intermediates in a wide range of chemical industries.[1] Their utility stems from the high nucleophilicity and unique reactivity of the sulfhydryl (-SH) group, which can be readily modified to form thioethers, disulfides, and other sulfur-containing moieties.[2][3] These functional groups are integral to the structure and activity of numerous pharmaceuticals, agrochemicals, and advanced materials.[4][5]
The compound 3-[(iso-Propyloxy)methyl]thiophenol presents a unique molecular architecture. It combines the reactive thiol group with a flexible, moderately lipophilic (iso-propyloxy)methyl side chain at the meta-position. This substitution pattern is anticipated to influence the molecule's steric and electronic properties, thereby modulating its reactivity and imparting specific solubility and binding characteristics to its derivatives. Understanding these properties is key to unlocking its potential in synthetic applications.
Molecular Structure and Identification
The chemical structure of 3-[(iso-Propyloxy)methyl]thiophenol is defined by a benzene ring substituted at position 1 with a thiol group (-SH) and at position 3 with an (iso-propyloxy)methyl group (-CH₂-O-CH(CH₃)₂).
| Identifier | Value |
| IUPAC Name | 3-[(iso-Propyloxy)methyl]benzenethiol |
| Molecular Formula | C₁₀H₁₄OS |
| Canonical SMILES | CC(C)OCC1=CC=CC(S)=C1 |
| InChI Key | (Predicted) |
| CAS Number | Not Assigned |
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of 3-[(iso-Propyloxy)methyl]thiophenol.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Analogous Data & Justification |
| Molecular Weight | 182.28 g/mol | Calculated from Molecular Formula (C₁₀H₁₄OS) |
| Appearance | Colorless to pale yellow liquid | Thiophenols are typically liquids with a strong, unpleasant odor.[2] |
| Boiling Point | ~230-240 °C @ 760 mmHg | Higher than thiophenol (169 °C) due to increased molecular weight. Similar to 3-isopropylphenol (228-229 °C).[1] |
| Density | ~1.0 g/mL @ 25 °C | Similar to related substituted thiophenols like 3,5-dimethylthiophenol (1.015 g/mL).[8] |
| Solubility | Insoluble in water; Soluble in organic solvents (ethanol, ether, toluene) | Aromatic thiols exhibit low water solubility but are miscible with common organic solvents.[4] |
| pKa of Thiol Group | ~6.5 - 7.0 | The ether side chain is weakly electron-withdrawing, suggesting a slightly higher acidity (lower pKa) than thiophenol (pKa 6.62).[2] |
Proposed Synthetic Pathway
A plausible and efficient route to synthesize 3-[(iso-Propyloxy)methyl]thiophenol can be conceptualized starting from 3-bromobenzyl alcohol. This multi-step synthesis involves the protection of the alcohol, introduction of the thiol group, and subsequent etherification.
Caption: Proposed synthetic workflow for 3-[(iso-Propyloxy)methyl]thiophenol.
Experimental Protocol (Conceptual)
-
Protection of Starting Material: 3-Bromobenzyl alcohol is reacted with a suitable protecting group, such as dihydropyran (DHP) under acidic catalysis, to form the tetrahydropyranyl (THP) ether. This prevents the acidic proton of the alcohol from interfering with subsequent organometallic reactions.
-
Introduction of the Thiol Group: The protected 3-bromobenzyl alcohol is treated with an organolithium reagent like n-butyllithium at low temperature to perform a lithium-halogen exchange, generating an aryllithium intermediate. This is subsequently quenched with elemental sulfur (S₈) followed by a reductive workup to yield the lithium thiolate.[2]
-
Deprotection and Isolation: An acidic workup protonates the thiolate to form the free thiol and simultaneously cleaves the THP protecting group, yielding 3-mercaptobenzyl alcohol.
-
Etherification: The 3-mercaptobenzyl alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the more acidic phenolic hydroxyl group selectively. The resulting alkoxide is then alkylated with an isopropyl halide (e.g., 2-bromopropane) via a Williamson ether synthesis to afford the final product, 3-[(iso-Propyloxy)methyl]thiophenol.[9]
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-[(iso-Propyloxy)methyl]thiophenol is dominated by two key functional groups: the nucleophilic thiol and the aromatic ring.
Reactions of the Thiol Group
The sulfhydryl group is the primary site of reactivity.
-
Acidity and Thiophenolate Formation: The thiol proton is significantly more acidic than that of an analogous alcohol (phenol).[2] Treatment with a base like sodium hydroxide readily and quantitatively forms the sodium thiophenolate salt. This thiophenolate is a potent nucleophile.[3][10]
-
S-Alkylation: The thiophenolate anion will readily displace halides and other leaving groups from alkylating agents to form thioethers (sulfides). This reaction is a cornerstone of organosulfur chemistry.[2]
-
Oxidation to Disulfide: In the presence of mild oxidizing agents, or even atmospheric oxygen, thiophenols are easily oxidized to form the corresponding diphenyl disulfide. This reaction is reversible, and the disulfide can be reduced back to the thiol.[2]
Caption: Key reactions of the thiol functional group.
Electrophilic Aromatic Substitution
The substituents on the benzene ring will direct the position of any further electrophilic substitution reactions. The thiol (-SH) and the alkoxy-methyl (-CH₂OR) groups are both ortho-, para-directing activators. However, the thiol group is susceptible to oxidation under many electrophilic substitution conditions. Therefore, it is often protected or converted to a thioether before such reactions are attempted. Given the existing 1,3-substitution, incoming electrophiles would be directed primarily to the 2, 4, and 6 positions.
Potential Applications in Research and Development
While specific applications for 3-[(iso-Propyloxy)methyl]thiophenol are not documented, its structural motifs suggest significant potential in several areas of chemical science.
-
Pharmaceutical and Agrochemical Synthesis: The thiophenol moiety is a "privileged scaffold" in medicinal chemistry.[11][12] The ability to easily form thioether linkages allows for the incorporation of the 3-[(iso-propyloxy)methyl]phenylthio group into larger molecules.[13] The side chain can modulate lipophilicity and steric interactions, potentially enhancing binding to biological targets like enzymes or receptors. Thioether linkages are also common in pesticides and herbicides.[13]
-
Materials Science: Thiophenols are used as building blocks for polymers and other advanced materials. The specific side chain of this compound could be used to fine-tune properties such as thermal stability, solubility in specific polymer matrices, or refractive index.
-
Reactivity-Based Probes: Thiophenols have been used as chemical probes to detect and identify electrophilic natural products.[14] The unique mass and structure of this particular thiophenol could make it a useful tool in chemical biology for identifying novel bioactive compounds.
Conclusion
3-[(iso-Propyloxy)methyl]thiophenol is a structurally interesting yet underexplored aromatic thiol. Based on established principles of organic chemistry and data from analogous compounds, it is predicted to be a versatile synthetic intermediate. Its nucleophilic thiol group allows for a wide array of chemical transformations, while the ether-containing side chain provides a tool to modulate the physicochemical properties of its derivatives. The proposed synthetic route offers a logical pathway for its preparation, enabling future experimental validation of its properties and exploration of its applications in drug discovery, agrochemistry, and materials science.
References
-
Thiophenol - Grokipedia. (n.d.). Retrieved March 26, 2026, from [Link]
-
Thiophenol - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]
-
Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry. (2021). Retrieved March 26, 2026, from [Link]
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC. (2024). Retrieved March 26, 2026, from [Link]
-
APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN - Semantic Scholar. (n.d.). Retrieved March 26, 2026, from [Link]
-
Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry. (2021). Retrieved March 26, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). Retrieved March 26, 2026, from [Link]
-
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates - MDPI. (2024). Retrieved March 26, 2026, from [Link]
-
Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]
-
Benzylic Ether: Organic Chemistry Study Guide - Fiveable. (2025). Retrieved March 26, 2026, from [Link]
- Synthesis method of substituted thiophenol - Google Patents. (n.d.).
-
Calculated nucleophilicity of phenols/thiophenols and experimental... | Download Table - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]
-
Benzene C–H Etherification via Photocatalytic Hydrogen-Evolution Cross-Coupling Reaction | Organic Letters - ACS Publications. (2017). Retrieved March 26, 2026, from [Link]
-
Introduction to Ethers and Naming Ethers - YouTube. (2016). Retrieved March 26, 2026, from [Link]
-
Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. (n.d.). Retrieved March 26, 2026, from [Link]
-
Ether - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]
-
Ethers - BYJU'S. (n.d.). Retrieved March 26, 2026, from [Link]
-
3-Isopropylphenol | C9H12O | CID 12059 - PubChem. (n.d.). Retrieved March 26, 2026, from [Link]
-
3-isopropyl phenol, 618-45-1 - The Good Scents Company. (n.d.). Retrieved March 26, 2026, from [Link]
-
(4-Isopropyl)thiophenol CAS#: 4946-14-9 • ChemWhat. (n.d.). Retrieved March 26, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (n.d.). Retrieved March 26, 2026, from [Link]
-
3-Methoxy thiophenol, 15570-12-4, suppliers and manufacturers - R&D Chemicals. (n.d.). Retrieved March 26, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiophenol - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiophenol â Grokipedia [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Isopropylphenol | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rdchemicals.com [rdchemicals.com]
- 8. 3,5-DIMETHYLTHIOPHENOL | 38360-81-5 [chemicalbook.com]
- 9. Ether - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
